molecular formula C10H6F4O2 B1336907 4-Fluoro-3-(trifluoromethyl)cinnamic acid CAS No. 239463-90-2

4-Fluoro-3-(trifluoromethyl)cinnamic acid

Cat. No.: B1336907
CAS No.: 239463-90-2
M. Wt: 234.15 g/mol
InChI Key: DESJUJUEXMNIGB-DUXPYHPUSA-N
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Description

4-Fluoro-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6F4O2 and a molecular weight of 234.15 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a cinnamic acid backbone. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic acid typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from 60°C to 100°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

4-Fluoro-3-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 4-fluoro-3-(trifluoromethyl)phenylpropanoic acid. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as sodium hydroxide or potassium tert-butoxide are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Fluoro-3-(trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

The unique combination of a fluorine atom and a trifluoromethyl group in this compound imparts distinct properties that make it valuable for specific research and industrial applications.

Properties

IUPAC Name

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESJUJUEXMNIGB-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420683
Record name 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239463-90-2
Record name 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 239463-90-2
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